![molecular formula C17H21N3O B2504146 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 2034512-30-4](/img/structure/B2504146.png)
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
The compound N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound is a cyclopentanecarboxamide derivative, which suggests it contains a cyclopentane ring attached to a carboxamide functional group. The presence of a phenyl group indicates an aromatic ring is also part of the structure, contributing to its chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves cyclization reactions and the formation of amide bonds. For instance, the synthesis of pyranoquinolines from 1-acetyl N-aryl cyclopentanecarboxamides involves a tandem cyclization/ring-opening/recyclization reaction mediated by H2SO4, which also includes a novel ring-cleavage of the cyclopentane unit . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate, was determined by X-ray diffraction and characterized by various spectroscopic techniques, indicating its monoclinic system and space group . These structural details are essential for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including heterocyclization and amide bond formation, as seen in the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives . The reactivity of such compounds is influenced by the substituents on the pyrazole ring and the nature of the amide bond.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Spectroscopic techniques like NMR, FT-IR, and mass spectroscopy are commonly used to characterize these compounds . The presence of functional groups like amides and aromatic rings can significantly affect these properties, influencing their potential applications in pharmaceuticals and materials science.
Relevant Case Studies
The biological activity of pyrazole derivatives has been extensively studied. For instance, certain N-substituted pyrazole carboxamides exhibit promising antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Another compound was evaluated for its anticancer activity against breast cancer cells . These case studies highlight the potential therapeutic applications of pyrazole derivatives, including the compound of interest.
Scientific Research Applications
Anticancer Applications
Pyrazole derivatives have been synthesized and evaluated for their cytotoxicity and inhibitory activity against human topoisomerase IIα, a critical enzyme involved in DNA replication. These compounds have shown promising in vitro cytotoxicity against cancerous cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer), indicating their potential as anticancer agents. For instance, certain analogues demonstrated superior cytotoxicity with IC50 values ranging from 7.01 to 14.31 μM against these cell lines and showed significant topoisomerase IIα inhibition, suggesting their applicability in cancer therapy (Raquib Alam et al., 2016).
Role in Chemical Synthesis
Pyrazole derivatives have been utilized as ligands in Ullmann-type homocoupling reactions, demonstrating effective C-N bond formations between aryl halides and N-heteroaryls. These reactions are facilitated by the use of N-picolinamides as ligands, highlighting the versatility of pyrazole compounds in organic synthesis (F. Damkaci et al., 2014).
Antimicrobial Activities
Novel substituted pyrazoles and isoxazoles have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant antibacterial and antifungal properties, suggesting their potential use in addressing microbial infections. The efficacy of these compounds against various bacterial and fungal strains indicates their relevance in the development of new antimicrobial agents (Biradar et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(15-8-4-5-9-15)18-10-11-20-13-16(12-19-20)14-6-2-1-3-7-14/h1-3,6-7,12-13,15H,4-5,8-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEINSDMGCTMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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